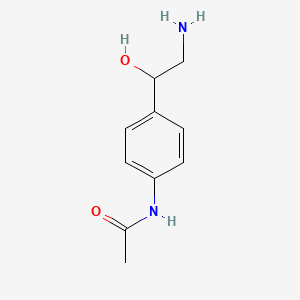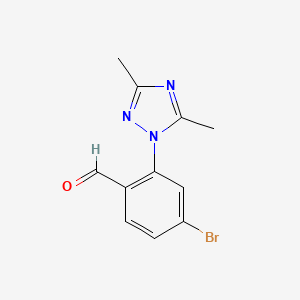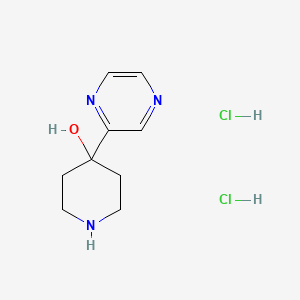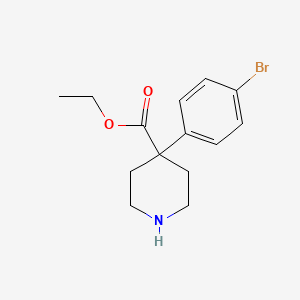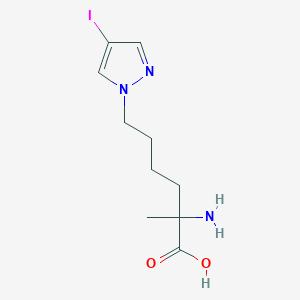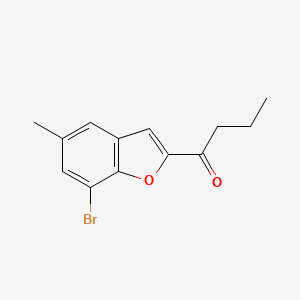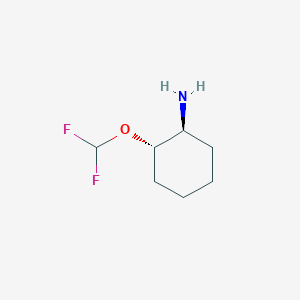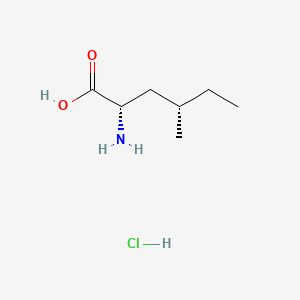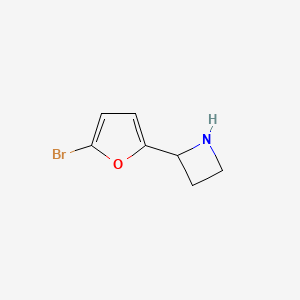![molecular formula C12H10N2O B15312902 (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aldehyde, followed by the addition of the acrylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylic acid.
Reduction: 3-(4-(1H-Pyrazol-1-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde: Similar structure but with different substitution patterns on the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the acrylaldehyde moiety.
1-Phenyl-3-(4-pyridyl)-2-propen-1-one: Contains a pyridine ring instead of a pyrazole ring
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+ |
InChIキー |
AJHOJOQLIMXSQW-HNQUOIGGSA-N |
異性体SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C=O |
正規SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
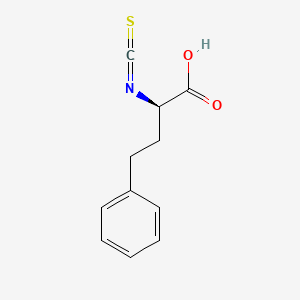
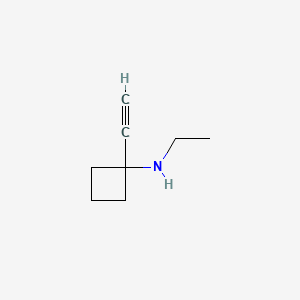
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
